molecular formula C17H16N2O5S2 B14256131 5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine CAS No. 169687-86-9

5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine

Cat. No.: B14256131
CAS No.: 169687-86-9
M. Wt: 392.5 g/mol
InChI Key: DRTMBLLJKIRSGI-FIXISWKDSA-N
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Description

5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine is a synthetic nucleoside analog derived from 2'-deoxyuridine, modified at the 5-position with a bithiophene moiety. This structural alteration introduces unique electronic and steric properties, distinguishing it from natural nucleosides like thymidine.

Properties

CAS No.

169687-86-9

Molecular Formula

C17H16N2O5S2

Molecular Weight

392.5 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-thiophen-2-ylthiophen-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H16N2O5S2/c20-8-11-10(21)6-15(24-11)19-7-9(16(22)18-17(19)23)12-3-4-14(26-12)13-2-1-5-25-13/h1-5,7,10-11,15,20-21H,6,8H2,(H,18,22,23)/t10-,11+,15+/m0/s1

InChI Key

DRTMBLLJKIRSGI-FIXISWKDSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(S3)C4=CC=CS4)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)C4=CC=CS4)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine typically involves the coupling of a bithiophene derivative with a deoxyuridine derivative. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple an organotin compound with an organic halide. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene rings or the uridine moiety.

    Substitution: Halogenation or other substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Scientific Research Applications

5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine involves its incorporation into biological systems where it can interact with DNA and proteins. The bithiophene moiety can participate in π-π stacking interactions, while the deoxyuridine part can form hydrogen bonds with complementary DNA strands. This dual functionality allows the compound to interfere with DNA replication and repair processes, potentially leading to antiviral or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The antiviral activity of 5-substituted 2'-deoxyuridine derivatives depends heavily on the substituent at the 5-position. Below is a comparative analysis of key analogs:

Compound Name Substituent at 5-Position Key Structural Features Biological Activity Mechanism of Action
5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine 2,2'-Bithiophene Extended π-conjugation, rigid planar structure Presumed antiviral (data inferred) Likely competitive inhibition of viral polymerases
5-(Thien-2-yl)-2'-deoxyuridine Thiophene Single thiophene ring Active against HSV-1, VZV, vaccinia virus (IC₅₀: ~5 µM) Inhibits viral DNA synthesis via chain termination
Trifluridine (5-Trifluoromethyl-2'-deoxyuridine) Trifluoromethyl Electron-withdrawing CF₃ group Potent anti-HSV-1 (IC₅₀: 0.082 µg/ml) Incorporates into DNA, induces strand breaks
5-Fluoro-2'-deoxyuridine Fluorine Halogen substitution Antiviral (IC₅₀: 0.082 µg/ml) Inhibits thymidylate synthase, blocking DNA replication
5-(2-Bromoethenyl)-2',5'-dideoxy-5'-iodouridine Bromoethenyl + iodine Bulky halogenated substituent Antiviral (specific targets not listed) Disrupts nucleic acid synthesis
5-(5-Heptylfur-2-yl)-2'-deoxyuridine Heptyl-substituted furan Lipophilic alkyl chain Active against CMV, parainfluenza virus Unknown, likely polymerase inhibition

Activity and Selectivity

  • Thiophene/Furan Derivatives : Compounds like 5-(thien-2-yl)-2'-deoxyuridine exhibit broad-spectrum antiviral activity but lower potency compared to trifluridine. The bithiophene analog’s extended conjugation may enhance binding affinity to viral enzymes .
  • Halogenated Analogs: Trifluridine and 5-fluoro-2'-deoxyuridine show superior potency (nanomolar to low micromolar IC₅₀) due to strong electron-withdrawing effects, which destabilize DNA replication .
  • Bulkier Substituents : The bromoethenyl and heptylfuran derivatives demonstrate activity against less common viruses (e.g., CMV, parainfluenza), suggesting substituent size influences target specificity .

Stability and Pharmacokinetics

  • Halogenated Compounds : Stability varies with substituent electronegativity. For example, 5-iodo-2'-deoxyuridine undergoes hydrolysis and deiodination under acidic conditions, reducing efficacy .
  • Bithiophene Derivative : The rigid bithiophene group may confer resistance to enzymatic degradation compared to single-ring thiophene or furan analogs, though experimental data are needed .

Antiviral Mechanisms

  • Thiophene/Bithiophene Analogs : These compounds likely mimic natural nucleosides, incorporating into viral DNA and causing chain termination. The bithiophene’s planar structure may enhance stacking interactions within DNA helices .
  • Trifluridine : Its trifluoromethyl group increases lipophilicity, improving cellular uptake and retention. This compound also cross-inhibits human thymidylate synthase, limiting its therapeutic window .

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